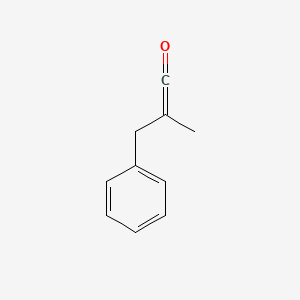
2-Methyl-3-phenyl-1-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-1-propen-1-one is an organic compound with the molecular formula C10H10O. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenyl-1-propen-1-one can be synthesized through several methods. One common method involves the aldol condensation of acetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-3-phenylprop-2-en-1-ol. This process uses a palladium catalyst under high pressure and temperature to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenyl-1-propen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-3-phenylpropanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with sodium borohydride yields 2-methyl-3-phenyl-1-propanol.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2-Methyl-3-phenylpropanoic acid.
Reduction: 2-Methyl-3-phenyl-1-propanol.
Substitution: Brominated or chlorinated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-Methyl-3-phenyl-1-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenyl-1-propen-1-one involves its interaction with various molecular targets. It can act as an electrophile in reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds. The compound’s aromatic structure allows it to participate in π-π interactions, which are crucial in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-phenyl-1-propene: Similar in structure but lacks the carbonyl group.
2-Methyl-3-phenyl-2-propen-1-ol: Contains a hydroxyl group instead of a carbonyl group.
1,3-Diphenyl-2-propen-1-one: Another chalcone derivative with two phenyl rings.
Uniqueness
2-Methyl-3-phenyl-1-propen-1-one is unique due to its specific arrangement of the methyl and phenyl groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
42955-14-6 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
Clé InChI |
XLINTHZLBFGDAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


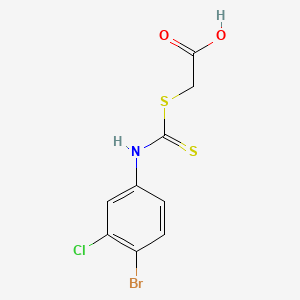

![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
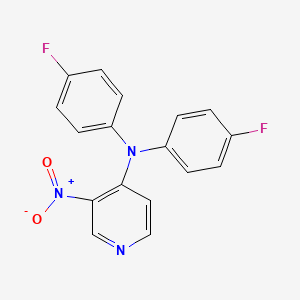
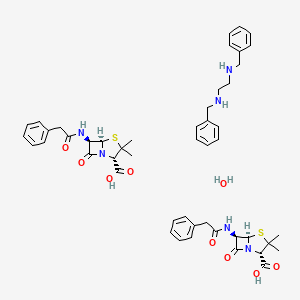
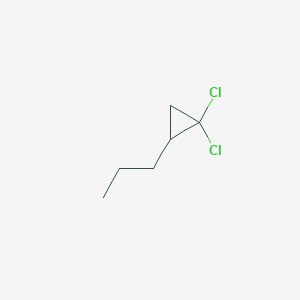
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
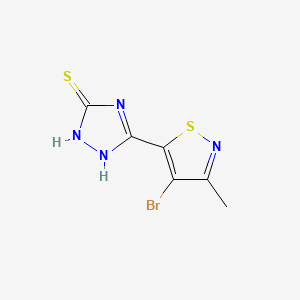

![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
